molecular formula C16H13BrN2O4S B2641192 5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 946387-42-4

5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2641192
CAS No.: 946387-42-4
M. Wt: 409.25
InChI Key: XSAMKZFPLITDQM-UHFFFAOYSA-N
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Description

The compound 5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione features a 1,3-thiazole core substituted with a 3-bromophenyl group at position 4. The amino group at position 2 of the thiazole is linked via a methylidene (-CH=) bridge to a 2,2-dimethyl-1,3-dioxane-4,6-dione moiety. This dioxane-dione ring is a cyclic ketone diester, imparting rigidity and electron-withdrawing properties. The bromine atom enhances lipophilicity and may influence bioactivity through halogen bonding . Crystallographic tools like SHELX and OLEX2 are critical for resolving its 3D structure, particularly for confirming the stereochemistry of the methylidene bridge and dioxane-dione conformation .

Properties

IUPAC Name

5-[[[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O4S/c1-16(2)22-13(20)11(14(21)23-16)7-18-15-19-12(8-24-15)9-4-3-5-10(17)6-9/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAMKZFPLITDQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=NC(=CS2)C3=CC(=CC=C3)Br)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a bromophenyl derivative. The final step involves the formation of the dioxane ring through a cyclization reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. Continuous flow reactors may also be employed to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Bromophenyl Substituents

  • 5-[(3-Bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione (): Structural Differences: Replaces the dioxane-dione with a thiazolidine-2,4-dione ring. The thiazolidine-dione is a five-membered ring with two ketone groups, introducing conformational flexibility compared to the six-membered dioxane-dione. Physicochemical Impact: The thiazolidine-dione may exhibit higher solubility in polar solvents due to reduced steric hindrance. However, the dioxane-dione’s rigidity could enhance thermal stability. Synthetic Routes: Both compounds likely utilize nucleophilic substitution or condensation reactions for thiazole formation, but the dioxane-dione moiety may require specialized cyclization conditions (e.g., acid catalysis or ketone protection) .
  • 2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one (): Structural Differences: Incorporates a triazinoindole-pyrazole system instead of thiazole. The 4-bromophenyl group is attached to a pyrazole ring, which may alter electronic properties (e.g., resonance effects). Functional Implications: The triazinoindole system could enhance π-π stacking interactions in crystal packing, whereas the thiazole-dioxane-dione structure may favor hydrogen bonding via the dione oxygen atoms .

Dioxane-Dione and Related Heterocycles

  • 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones (): Structural Differences: Features a benzo[d]thiazole linked to an oxadiazinane-thione ring. Synthetic Comparison: Both compounds employ cyclization reactions (e.g., acid-catalyzed thiourea cyclization for oxadiazinanes vs. ketone-diester formation for dioxane-diones) .
  • 5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole Derivatives (): Structural Differences: Combines thiadiazole and triazole rings. The thioether linkage contrasts with the methylidene bridge in the target compound, affecting electronic delocalization and steric bulk. Reactivity: Thiadiazole-thiol groups may undergo alkylation or oxidation more readily than the dioxane-dione’s stable ketone system .

Comparative Data Table

Compound Name Core Structure Key Substituents Physicochemical Properties Synthesis Highlights
5-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione Thiazole + dioxane-dione 3-Bromophenyl, methylidene bridge High rigidity, moderate lipophilicity Cyclization of dione under acidic conditions
5-[(3-Bromophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione Thiazolidine-dione 3-Bromophenyl, phenyl Flexible ring, higher solubility Condensation with thiourea derivatives
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethylindolone Triazinoindole-pyrazole 4-Bromophenyl, indolone Enhanced π-π stacking Multi-component coupling reactions
3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones Benzo[d]thiazole + oxadiazinane Aryl isothiocyanates Redox-active sulfur Acid-catalyzed cyclization of thioureas

Research Findings and Implications

  • Synthetic Challenges : The dioxane-dione ring in the target compound requires precise ketone protection and cyclization steps, contrasting with the more straightforward thiourea cyclizations seen in oxadiazinane derivatives .
  • Crystallographic Insights : SHELX and OLEX2 are indispensable for resolving conformational details, such as the planar geometry of the methylidene bridge and dioxane-dione puckering .

Biological Activity

The compound 5-({[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}methylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of the compound is C16H13BrN2O4SC_{16}H_{13}BrN_{2}O_{4}S, with a molecular weight of 396.25 g/mol. The structure includes a thiazole ring, a bromophenyl group, and a dioxane moiety, which contribute to its biological properties.

PropertyValue
Molecular Formula C16H13BrN2O4S
Molecular Weight 396.25 g/mol
IUPAC Name This compound

The exact mechanism of action for this compound remains under investigation; however, it is believed to interact with specific molecular targets such as enzymes and receptors. The presence of the thiazole moiety is significant as thiazoles are known for their diverse pharmacological activities including antimicrobial and anticancer effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity affecting various signaling pathways.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For example, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. Studies have reported IC50 values indicating potent activity against cancer cells.

CompoundCell LineIC50 (µg/mL)
5-amino-1-(3-bromophenyl)...A549 (Lung Cancer)< 10
Thiazole Derivative XMCF-7 (Breast Cancer)< 5

Antimicrobial Activity

Thiazole-containing compounds have also demonstrated broad-spectrum antimicrobial activity. The compound may exhibit similar properties based on its structural characteristics.

PathogenActivityReference
Staphylococcus aureusSensitive (MIC < 8 µg/mL)
Escherichia coliResistant (MIC > 64 µg/mL)

Case Studies

  • Anticonvulsant Activity : A study evaluated the anticonvulsant properties of thiazole derivatives. The results indicated that certain modifications to the thiazole ring enhanced anticonvulsant activity significantly.
  • Cytotoxicity Studies : In vitro studies showed that derivatives of thiazole exhibited varying degrees of cytotoxicity against cancer cell lines such as A549 and MCF-7. These studies often employ MTT assays to determine cell viability post-treatment.

Comparative Analysis

When compared to other thiazole derivatives:

Compound NameStructural FeatureAnticancer Activity
5-amino-1-(3-chlorophenyl)-...Chlorine instead of BromineModerate
5-amino-1-(3-fluorophenyl)-...Fluorine instead of BromineHigh

The presence of bromine in the compound enhances its reactivity and potential biological activity compared to its chlorine or fluorine counterparts.

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

The compound is synthesized via multi-step condensation reactions. A common approach involves refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture (2–4 hours), followed by filtration and recrystallization . Key intermediates, such as thiourea derivatives, are characterized using 1H NMR (to identify hydrogen environments, e.g., aromatic protons at δ 6.8–7.5 ppm) and mass spectrometry (e.g., molecular ion peaks matching calculated values within ±0.1 Da). Purity is confirmed by elemental analysis (C, H, N ±0.3%) .

Q. Which spectroscopic techniques are critical for structural validation?

  • 1H NMR : Detects aromatic protons (δ 7.2–8.1 ppm for bromophenyl groups) and methylidene protons (δ 8.3–8.5 ppm).
  • MS (ESI+) : Confirms molecular weight (e.g., m/z 430 [M+], 47.3% abundance).
  • Melting point analysis : Validates crystallinity (e.g., 223–225°C for structurally analogous compounds) .

Q. How is the compound’s stability assessed under varying storage conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • HPLC monitoring of degradation products after exposure to light, humidity, or elevated temperatures (e.g., 40°C/75% RH for 4 weeks).
  • Storage recommendations: airtight containers, desiccated at –20°C, shielded from light .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for higher yields?

Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways. For example, ICReDD’s workflow combines reaction path searches (identifying low-energy intermediates) with machine learning to prioritize experimental conditions (e.g., solvent polarity, catalyst loading). Feedback loops refine computational models using experimental yield data .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies (e.g., antimicrobial activity variation) are addressed by:

  • Comparative SAR studies : Testing derivatives with substituents like 3-bromophenyl vs. 4-methoxyphenyl (e.g., compound 3e vs. 3g in ).
  • Statistical meta-analysis : Aggregating data across studies to identify trends (e.g., logP vs. IC50 correlations).
  • Standardized assay protocols : Uniform MIC testing against Staphylococcus aureus (ATCC 25923) and E. coli (ATCC 25922) .

Q. How does the methylidene-thiazole moiety influence reactivity in cross-coupling reactions?

The electron-deficient thiazole ring facilitates Suzuki-Miyaura couplings with aryl boronic acids. Experimental design includes:

  • Catalyst screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ with SPhos ligand.
  • Solvent optimization : DMF/H₂O (3:1) at 80°C for 24 hours.
  • Monitoring via TLC (hexane/EtOAc 7:3) and 19F NMR for fluorinated derivatives .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Analogous Compounds

ParameterOptimal RangeImpact on YieldEvidence Source
Reflux time2–4 hours>70% yield
Solvent systemDMF/AcOH (2:1)Crystallinity
Catalyst (Pd)Pd(OAc)₂ (5 mol%)85% conversion

Q. Table 2. Biological Activity Variation by Substituent

CompoundR-GroupMIC (μg/mL) S. aureusMIC (μg/mL) E. coli
3e3-Bromophenyl816
3g4-Methoxyphenyl1224

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